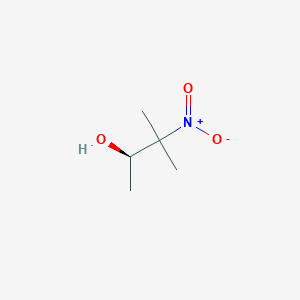
(2R)-3-Methyl-3-nitrobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-Methyl-3-nitrobutan-2-ol: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Methyl-3-nitrobutan-2-ol typically involves the nitration of a suitable precursor, such as 3-methyl-2-butanol. The reaction conditions often include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (2R)-3-Methyl-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-3-nitrobutan-2-one.
Reduction: Formation of (2R)-3-methyl-3-aminobutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2R)-3-Methyl-3-nitrobutan-2-ol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups. It serves as a model substrate to investigate the specificity and mechanism of various enzymes.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications. Its derivatives could be explored for their antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a building block in chemical synthesis makes it a valuable compound in various manufacturing processes.
作用機序
The mechanism of action of (2R)-3-Methyl-3-nitrobutan-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in redox reactions.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active or inactive metabolites.
類似化合物との比較
(2S)-3-Methyl-3-nitrobutan-2-ol: The enantiomer of (2R)-3-Methyl-3-nitrobutan-2-ol with opposite stereochemistry.
3-Methyl-3-nitrobutan-2-one: An oxidized derivative lacking the hydroxyl group.
3-Methyl-3-aminobutan-2-ol: A reduced derivative with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl functional groups. This combination of features makes it a versatile compound in chemical synthesis and research applications.
特性
CAS番号 |
154278-27-0 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
(2R)-3-methyl-3-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3/t4-/m1/s1 |
InChIキー |
MVFMATZFWFEEKJ-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C(C)(C)[N+](=O)[O-])O |
正規SMILES |
CC(C(C)(C)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


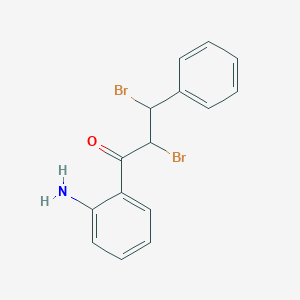
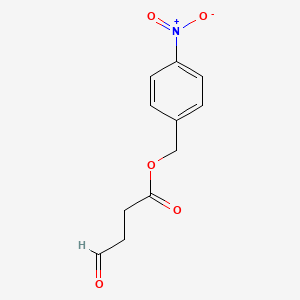
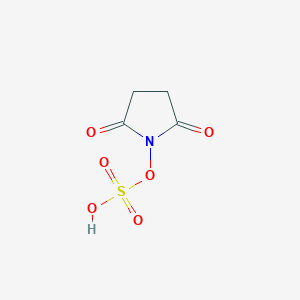
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
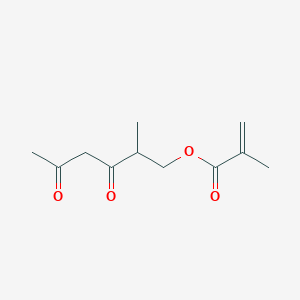

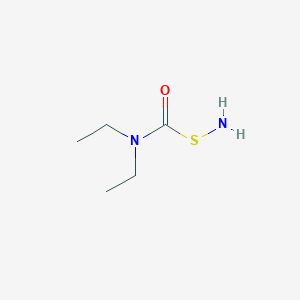
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
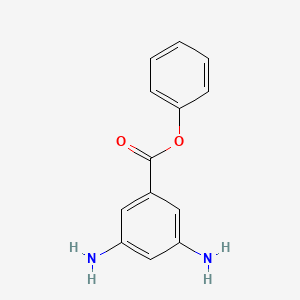
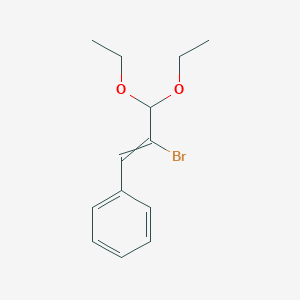
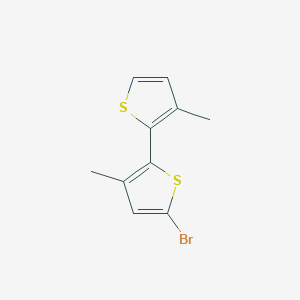
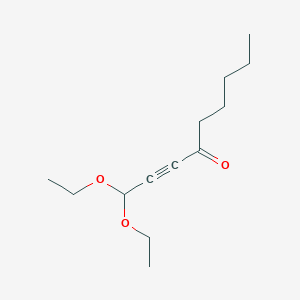

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
